molecular formula C27H30ClFN6O7S2 B13990915 4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid CAS No. 30885-71-3

4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid

Cat. No.: B13990915
CAS No.: 30885-71-3
M. Wt: 669.1 g/mol
InChI Key: XBFKQZSLLGRXKN-UHFFFAOYSA-N
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Description

4-[[2-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride is a complex organic compound that features a triazine ring, a sulfonyl fluoride group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the chloro and amino groups. The phenoxy and benzoyl groups are then added through nucleophilic substitution reactions. Finally, the sulfonyl fluoride group is introduced using sulfonylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[[2-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

4-[[2-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research and industrial applications .

Properties

CAS No.

30885-71-3

Molecular Formula

C27H30ClFN6O7S2

Molecular Weight

669.1 g/mol

IUPAC Name

4-[[2-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C25H24ClFN6O4S.C2H6O3S/c1-25(2)32-23(28)31-24(29)33(25)17-9-12-21(20(26)13-17)37-14-15-5-3-4-6-19(15)22(34)30-16-7-10-18(11-8-16)38(27,35)36;1-2-6(3,4)5/h3-13H,14H2,1-2H3,(H,30,34)(H4,28,29,31,32);2H2,1H3,(H,3,4,5)

InChI Key

XBFKQZSLLGRXKN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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